N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-18(12-5-6-14-16(9-12)24-11-23-14)20-10-13-3-1-7-19-17(13)15-4-2-8-22-15/h1-9H,10-11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZCOGUFFILDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is favored due to its mild conditions and functional group tolerance.
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Suzuki–Miyaura Coupling
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from room temperature to 100°C.
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Amidation Reaction
Reagents: Carboxylic acid derivative (e.g., benzo[d][1,3]dioxole-5-carboxylic acid), amine (e.g., 2-(furan-2-yl)pyridin-3-ylmethylamine), coupling agents (e.g., EDC, HOBt).
Conditions: Often performed in an organic solvent (e.g., dichloromethane) at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The furan ring in the compound can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reagents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Conditions: Typically carried out at room temperature or slightly elevated temperatures.
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Reduction: : The pyridine ring can be reduced to piperidine derivatives.
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere at low temperatures.
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Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar solvents at room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations
Substituent Effects on Bioactivity :
- The N-alkyl chain in N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide contributes to flavor-enhancing properties but lacks amide hydrolysis in metabolic studies .
- Bromination and aromatic extensions (e.g., BNBC) enhance immune modulation, likely due to increased steric bulk and electronic effects .
Synthetic Accessibility :
- Compounds like HSD-2 (2a) and HSD-4 (2b) are synthesized via straightforward amide coupling, yielding 75–77% with standard purification .
- The pyridine-furan hybrid scaffold in the target compound may require multi-step synthesis, akin to A11, which achieved 80% yield via Suzuki coupling or similar methods .
Metabolic Stability :
- N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide undergoes rapid hepatic metabolism without amide bond cleavage, suggesting that the benzodioxole-carboxamide core resists hydrolysis . This property is critical for drug design.
Functional Analogues in Therapeutic Contexts
Kinase Inhibitors (CCG258205, 14an)
- Structural Features : Incorporation of a piperidinyl linker and fluorobenzamide tail optimizes selectivity for G protein-coupled receptor kinase 2 (GRK2) .
- Comparison : The target compound lacks the fluorobenzamide and piperidinyl groups, which may limit kinase affinity but could enhance other target interactions.
MITA/STING Agonists (BNBC)
- Mechanism : BNBC activates the STING pathway, inducing antitumor immunity. Its naphthyl group likely enhances target binding .
Biological Activity
N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and treatment. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C17H12N4O2
- Molecular Weight : 336.4 g/mol
- Canonical SMILES : C1=CC(=C(N=C1)C2=CC=CO2)CNC(=O)C3=CC4=NSN=C4C=C3
Structural Features
The compound features a furan ring, a pyridine moiety, and a benzo[d][1,3]dioxole structure. These components contribute to its unique reactivity and biological interactions.
Research indicates that this compound may act as a protein kinase inhibitor . Protein kinases are critical in regulating various cellular processes, including growth and metabolism. The inhibition of specific kinases could lead to altered signaling pathways that are beneficial in cancer therapy.
Anticancer Potential
Several studies have explored the anticancer properties of this compound:
- Inhibition of Tumor Growth : Preliminary in vitro studies suggest that the compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis.
- Selectivity for Kinases : It has been observed that this compound selectively binds to certain protein kinases, which may enhance its therapeutic efficacy while minimizing side effects associated with broader-spectrum agents.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (MCF-7). |
| Study 2 | Showed enhanced apoptosis in colorectal cancer cells through activation of caspase pathways. |
| Study 3 | Identified selective inhibition of specific kinases involved in tumorigenesis, suggesting potential for targeted therapy. |
Potential Therapeutic Uses
Given its biological activity, this compound may have applications in:
- Cancer Therapy : Targeting specific kinases involved in cancer progression.
- Drug Development : Serving as a lead compound for synthesizing more potent derivatives.
Comparative Activity with Similar Compounds
A comparative analysis with structurally related compounds reveals that this compound exhibits enhanced selectivity and potency against certain kinases compared to other benzodioxole derivatives.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Benzodioxole core | Moderate kinase inhibition |
| Compound B | Furan and thiomorpholine rings | Broad-spectrum activity |
| N-(heptan-4-yl)benzo[d][1,3]dioxole | Similar core structure | Limited efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
